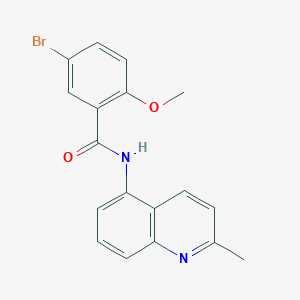![molecular formula C21H21N5O2S B278097 N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B278097.png)
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide, commonly known as ETPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. ETPTA is a member of the thiadiazole family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of ETPTA is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins involved in the growth and survival of microorganisms and cancer cells. ETPTA has also been shown to modulate the immune response, leading to its anti-inflammatory properties.
Biochemical and Physiological Effects:
ETPTA has been shown to have various biochemical and physiological effects. It has been found to disrupt the cell membrane integrity of microorganisms, leading to their death. ETPTA has also been shown to induce apoptosis in cancer cells by activating various apoptotic pathways. Additionally, it has been found to reduce the production of pro-inflammatory cytokines, leading to its anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ETPTA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for various scientific applications. It has also been found to exhibit potent biological activity at low concentrations, making it a cost-effective option for experiments. However, one of the limitations of ETPTA is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on ETPTA. One potential area of research is the development of novel derivatives of ETPTA with enhanced biological activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of ETPTA, which may provide insights into its potential applications in various fields. Additionally, the use of ETPTA in combination with other compounds for synergistic effects is another potential area of research.
Métodos De Síntesis
The synthesis of ETPTA involves the reaction of 3-ethyl-6-nitro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole with 2-methyl-5-aminophenyl ether in the presence of acetic acid. The resulting intermediate is then coupled with 3-methylphenoxyacetic acid to obtain the final product. The synthesis of ETPTA has been optimized to achieve high yields and purity, making it a viable candidate for various scientific applications.
Aplicaciones Científicas De Investigación
ETPTA has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit potent antimicrobial activity against various bacterial and fungal strains. ETPTA has also been shown to possess anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory disorders.
Propiedades
Fórmula molecular |
C21H21N5O2S |
|---|---|
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H21N5O2S/c1-4-18-23-24-21-26(18)25-20(29-21)15-9-8-14(3)17(11-15)22-19(27)12-28-16-7-5-6-13(2)10-16/h5-11H,4,12H2,1-3H3,(H,22,27) |
Clave InChI |
QUPNHIBOBVMOSX-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)COC4=CC=CC(=C4)C |
SMILES canónico |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)COC4=CC=CC(=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(4-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B278014.png)


![N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B278021.png)
![N-{4-[(3-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B278022.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B278024.png)



![3-Chloro-4-[1,3]oxazolo[4,5-b]pyridin-2-ylaniline](/img/structure/B278037.png)
![1-{4-[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}methanamine](/img/structure/B278044.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B278068.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}butanamide](/img/structure/B278069.png)
